14-Hydroxyisocaryophyllene

Description

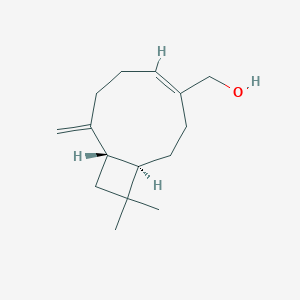

Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

[(1R,4E,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |

InChI |

InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+/t13-,14-/m1/s1 |

InChI Key |

MGIQTXDHQJGPEZ-BARLUBHISA-N |

Isomeric SMILES |

CC1(C[C@H]2[C@H]1CC/C(=C\CCC2=C)/CO)C |

Canonical SMILES |

CC1(CC2C1CCC(=CCCC2=C)CO)C |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of 14 Hydroxyisocaryophyllene

Discovery and Source Organisms of 14-Hydroxyisocaryophyllene (B579915)

The discovery of this compound is a testament to the continued exploration of unique ecological niches for novel chemical entities. This sesquiterpenoid alcohol was identified as a naturally occurring compound through dedicated bioprospecting efforts.

Bioprospecting, the systematic search for new sources of chemical compounds, has been instrumental in the discovery of numerous therapeutic agents. Isocaryophyllene-type sesquiterpenoids are known to be distributed across various plant families and have also been identified in some microbial species. Botanical exploration, particularly within genera known for producing a rich diversity of terpenoids, has been a fruitful avenue.

A significant breakthrough in the discovery of this class of compounds came from the phytochemical investigation of Asteriscus vogelii, a plant belonging to the Asteraceae family. This species has been a subject of interest due to its traditional uses and the known presence of various bioactive sesquiterpenoids. The focused investigation of this plant led to the successful isolation of (-)-14-hydroxy-isocaryophyllene, a specific stereoisomer of this compound. This discovery highlighted the importance of examining unique plant species in the search for novel natural products.

The initial step in isolating this compound from its natural source involves its extraction from the complex biological matrix of the plant material. The choice of extraction method is critical to ensure the efficient recovery of the target compound while minimizing the co-extraction of interfering substances.

For the isolation of (-)-14-hydroxy-isocaryophyllene from the aerial parts of Asteriscus vogelii, a systematic extraction protocol was employed. The dried and powdered plant material was subjected to maceration with a solvent system of increasing polarity. Initially, the plant material was extracted with a mixture of petroleum ether and ethyl acetate (B1210297). This was followed by extraction with pure ethyl acetate and finally with methanol. This sequential extraction approach allows for a preliminary fractionation of the chemical constituents based on their solubility. The fractions containing the target compound, as determined by preliminary analysis, are then selected for further purification.

Chromatographic Separation Techniques for High-Purity Isolation

Following the initial extraction, the resulting crude extract contains a complex mixture of compounds. The isolation of this compound in a high-purity form necessitates the use of various chromatographic techniques.

The purification of (-)-14-hydroxy-isocaryophyllene from the ethyl acetate extract of Asteriscus vogelii involved a multi-step chromatographic process. The crude extract was first subjected to column chromatography over silica (B1680970) gel. This initial separation step utilized a gradient elution system, starting with n-hexane and gradually increasing the polarity with the addition of ethyl acetate. This process yielded several fractions of varying chemical composition.

The fractions enriched with the target compound were then subjected to further purification using preparative thin-layer chromatography (PTLC) on silica gel, with a mobile phase of n-hexane-ethyl acetate. This step provided a higher degree of separation and yielded the compound in a substantially purer form. For final purification and to achieve high-purity standards, preparative high-performance liquid chromatography (HPLC) is often employed. This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, allowing for very fine separations based on the differential partitioning of the components between the mobile and stationary phases.

The purity of the isolated this compound is a critical parameter for its accurate structural characterization and any subsequent biological evaluation. The homogeneity of the isolated compound is typically confirmed using analytical high-performance liquid chromatography (HPLC). A pure compound should ideally appear as a single, sharp peak in the chromatogram under different elution conditions. The retention time of the peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

The structural elucidation of (-)-14-hydroxy-isocaryophyllene was accomplished through a comprehensive analysis of its spectral data. The molecular formula was determined to be C15H24O based on high-resolution mass spectrometry (HRMS), which provided an exact mass measurement.

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in establishing the carbon skeleton and the placement of functional groups. One-dimensional (1D) NMR techniques, including ¹H NMR and ¹³C NMR, provided information about the different types of protons and carbons present in the molecule and their chemical environments.

Table 1: ¹H NMR Spectral Data of (-)-14-Hydroxyisocaryophyllene (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 2.58 | m | |

| 2α | 1.83 | m | |

| 2β | 1.95 | m | |

| 3α | 2.25 | m | |

| 3β | 2.35 | m | |

| 5 | 5.25 | t | 7.5 |

| 6α | 2.10 | m | |

| 6β | 2.20 | m | |

| 9 | 2.45 | dd | 10.5, 7.5 |

| 10α | 1.65 | m | |

| 10β | 1.75 | m | |

| 12 (CH₃) | 0.98 | s | |

| 13 (CH₃) | 1.00 | s | |

| 14 (CH₂) | 4.15 | s |

Table 2: ¹³C NMR Spectral Data of (-)-14-Hydroxyisocaryophyllene (125 MHz, CDCl₃)

| Position | δC (ppm) |

|---|---|

| 1 | 50.5 |

| 2 | 39.8 |

| 3 | 40.5 |

| 4 | 135.2 |

| 5 | 124.8 |

| 6 | 29.8 |

| 7 | 39.5 |

| 8 | 150.1 |

| 9 | 48.5 |

| 10 | 25.5 |

| 11 | 34.8 |

| 12 | 22.5 |

| 13 | 30.2 |

| 14 | 64.5 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for establishing the connectivity between protons and carbons. The COSY spectrum revealed the proton-proton coupling networks, while the HSQC and HMBC spectra provided information about one-bond and multiple-bond correlations between protons and carbons, respectively. This comprehensive NMR analysis allowed for the unambiguous assignment of all proton and carbon signals and the confirmation of the isocaryophyllene (B31545) skeleton with a hydroxyl group at position 14.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Hydrogen Framework and Stereochemical Assignments (e.g., 1D, 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of organic molecules. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the full structural assignment of this compound. emerypharma.com

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum reveals the number of distinct proton signals, their chemical shifts (δ), multiplicity (splitting patterns), and integration (the number of protons represented by each signal). nih.gov The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their electronic environment.

2D NMR experiments establish connectivity between atoms. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule. emerypharma.com Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton-carbon pairs, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are crucial for connecting the molecular fragments into the final bicyclic structure of this compound.

The stereochemistry of the molecule is determined using the Nuclear Overhauser Effect (NOE), which identifies protons that are close in space, regardless of their bonding connectivity. youtube.com 1D or 2D NOESY experiments reveal through-space interactions, which are critical for assigning the relative configuration of stereocenters within the fused ring system. youtube.com

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound

| Atom No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | Key HMBC Correlations (H→C) | Key NOESY Correlations |

| 1 | ~40.5 | ~1.55 | m | C-2, C-9, C-10, C-11 | H-2, H-9 |

| 2 | ~25.0 | ~1.60 | m | C-1, C-3, C-10 | H-1, H-3 |

| 3 | ~39.0 | ~1.70 | m | C-2, C-4, C-5 | H-2, H-4 |

| 4 | ~155.0 | - | - | - | - |

| 5 | ~48.0 | ~2.30 | m | C-3, C-4, C-6 | H-6, H-13 |

| 6 | ~28.0 | ~2.10 | m | C-4, C-5, C-7 | H-5, H-7 |

| 7 | ~40.0 | ~1.95 | m | C-5, C-6, C-8 | H-6, H-8 |

| 8 | ~125.0 | ~5.10 | t | C-7, C-9, C-12 | H-7, H-9 |

| 9 | ~50.0 | ~2.40 | m | C-1, C-8, C-10, C-11 | H-1, H-8 |

| 10 | ~35.0 | - | - | - | - |

| 11 | ~33.0 | - | - | - | - |

| 12 | ~22.0 | ~1.05 | s | C-8, C-10, C-11 | H-13 |

| 13 | ~30.0 | ~1.00 | s | C-10, C-11, C-12 | H-12 |

| 14 | ~64.0 | ~4.00 | s | C-3, C-4, C-5 | H-15 |

| 15 | ~112.0 | ~4.85, ~4.95 | s, s | C-3, C-4, C-5 | H-14 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis (e.g., EI-MS, GC-MS, HPLC-HRMS, Tandem MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights through its fragmentation patterns. libretexts.org For this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (HPLC), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of its molecular formula as C₁₅H₂₄O. nist.gov

Electron Impact Mass Spectrometry (EI-MS), frequently used with Gas Chromatography (GC-MS), involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.org

Common fragmentation pathways for caryophyllene-type sesquiterpenes like this compound include the loss of small neutral molecules such as water (M⁺ - 18), a methyl group (M⁺ - 15), or the hydroxymethyl group (-CH₂OH, M⁺ - 31). Cleavage of the strained cyclobutane (B1203170) ring is also a characteristic fragmentation pathway. Tandem MS (MS/MS) can be employed to isolate a specific ion (like the molecular ion) and induce further fragmentation, providing more detailed information about the connectivity of the molecule. rsc.org

Interactive Table: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Formula | Notes |

| 220.1827 | [M]⁺ | C₁₅H₂₄O | Molecular Ion (Calculated exact mass) |

| 205.1592 | [M - CH₃]⁺ | C₁₄H₂₁O | Loss of a methyl group |

| 202.1722 | [M - H₂O]⁺ | C₁₅H₂₂ | Loss of water |

| 189.1643 | [M - CH₂OH]⁺ | C₁₄H₂₁ | Loss of the hydroxymethyl group |

| 133.1017 | [C₁₀H₁₃]⁺ | C₁₀H₁₃ | Result of ring cleavage |

| 93.0704 | [C₇H₉]⁺ | C₇H₉ | Common sesquiterpene fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for functional group identification. youtube.com For this compound, the IR spectrum would prominently feature a broad absorption band corresponding to the O-H stretching vibration of the primary alcohol. Other key signals include C-H stretches for both sp³ (alkane) and sp² (alkene) hybridized carbons, and a characteristic absorption for the exocyclic C=C double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly conjugated π-electron systems. msu.edu Since this compound contains only an isolated exocyclic double bond and no extended conjugation, it is not expected to absorb light in the visible region. It would show a weak absorption (λmax) in the far UV region, typically below 220 nm, corresponding to the π → π* electronic transition of the C=C double bond. msu.edu

Interactive Table: Characteristic IR and UV-Vis Data for this compound

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR Spectroscopy | O-H stretch | ~3300-3400 (broad) | Alcohol functional group |

| IR Spectroscopy | C-H stretch (sp²) | ~3080 | Olefinic C-H |

| IR Spectroscopy | C-H stretch (sp³) | ~2850-2960 | Aliphatic C-H |

| IR Spectroscopy | C=C stretch | ~1645 | Exocyclic double bond |

| IR Spectroscopy | C-O stretch | ~1050 | Primary alcohol |

| UV-Vis Spectroscopy | λmax | ~200-210 nm | π → π* transition |

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides an unambiguous determination of bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters. wikipedia.org To perform this analysis, the compound must first be grown into a suitable single crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule, revealing the precise position of each atom in space. mdpi.com

For a complex stereochemical structure like this compound, X-ray crystallography serves as the "gold standard" for confirming the assignments made by other spectroscopic methods like NMR. nih.gov It provides irrefutable proof of the relative and absolute stereochemistry, as well as the preferred conformation of the fused nine- and four-membered rings in the solid state. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light, providing valuable information about their stereochemistry. nih.gov

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the absolute configuration of the molecule. nih.gov In cases where X-ray crystallography is not feasible, the absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with spectra predicted by quantum-mechanical calculations. encyclopedia.pub A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. ECD and ORD are closely related phenomena (interconvertible via the Kronig-Kramers transforms) and provide similar stereochemical information. These techniques are particularly powerful for assigning the absolute configuration of complex natural products. nih.gov

Biosynthetic Pathways and Metabolic Engineering of 14 Hydroxyisocaryophyllene

Proposed Biogenesis of 14-Hydroxyisocaryophyllene (B579915) within Source Organisms

While the complete biosynthetic pathway of this compound has not been fully elucidated in its native source organisms, a scientifically sound biogenetic pathway can be proposed based on the known metabolism of its parent compound, isocaryophyllene (B31545) (also known as (Z)-β-caryophyllene), and general principles of sesquiterpenoid biosynthesis.

The biosynthesis is believed to commence with the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), by a specific terpene synthase to form the isocaryophyllene skeleton. Following the creation of the foundational carbon framework, the hydroxyl group at the C-14 position is introduced through a subsequent oxidation reaction. This hydroxylation is a critical step that imparts distinct chemical properties to the molecule.

Metabolic studies in mammalian systems provide evidence for a similar transformation. For instance, research on the metabolism of the isomeric β-caryophyllene in rabbits has shown that it can be converted to 14-hydroxy-β-caryophyllene oxide. This suggests that a hydroxylation step at the C-14 position is a plausible biological transformation. Although this occurs in a mammalian metabolic system, it supports the chemical feasibility of such a reaction in other biological contexts, such as in plants or fungi that produce this compound. The direct biogenesis within these source organisms is likely to follow a comparable enzymatic logic, where isocaryophyllene is a direct precursor to this compound.

Enzymatic Mechanisms and Key Enzymes Involved in Sesquiterpenoid Biosynthesis

The biosynthesis of this compound is a two-stage enzymatic process involving two major classes of enzymes: terpene synthases and cytochromes P450.

Terpene Synthases (TPSs): The initial and pivotal step in the formation of the isocaryophyllene backbone is catalyzed by a terpene synthase. These enzymes are responsible for the intricate cyclization of the linear FPP precursor into the characteristic bicyclic structure of isocaryophyllene. While a specific terpene synthase for isocaryophyllene has not been definitively characterized, it is known that different caryophyllene (B1175711) synthases can produce varying ratios of β-caryophyllene, α-humulene, and other related sesquiterpenes. It is therefore highly probable that a specific isocaryophyllene synthase, or a caryophyllene synthase with promiscuous activity, is responsible for generating the isocaryophyllene scaffold.

Cytochromes P450 (CYPs): Following the formation of the isocaryophyllene skeleton, a hydroxylation reaction is necessary to introduce the hydroxyl group at the C-14 position. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases. These heme-containing enzymes are well-known for their role in the functionalization of terpenoid scaffolds, including hydroxylation, epoxidation, and other oxidative modifications. The enzymatic mechanism involves the activation of molecular oxygen and its subsequent insertion into a C-H bond. In the context of this compound biosynthesis, a specific CYP450 enzyme would recognize isocaryophyllene as a substrate and regioselectively hydroxylate it at the C-14 position.

While the specific enzymes for this compound biosynthesis have not been isolated and characterized, the general enzymatic machinery for sesquiterpenoid synthesis is well-established, providing a clear framework for its formation.

Precursor Incorporation Studies and Isotopic Labeling Methodologies for Pathway Elucidation

Precursor incorporation studies using isotopically labeled compounds are a powerful tool for elucidating biosynthetic pathways. This methodology involves feeding a biological system with a precursor molecule that contains a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H) and then tracing the path of the label into the final product.

While there are no specific published isotopic labeling studies that have exclusively traced the biosynthetic pathway of this compound, the principles of this methodology are well-established in the broader field of terpenoid biosynthesis. For instance, feeding experiments with ¹³C-labeled glucose or acetate (B1210297) could be used to confirm the origin of the carbon skeleton from the MVA pathway. More specifically, the administration of isotopically labeled FPP or isocaryophyllene to a source organism or an in vitro enzymatic assay could definitively prove the precursor-product relationship and the sequence of biosynthetic steps.

The analysis of the labeled product, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the determination of the position and extent of isotope incorporation, providing unequivocal evidence for the proposed biosynthetic pathway. Such studies would be instrumental in confirming the biogenesis of this compound from FPP via isocaryophyllene and in identifying the specific enzymes involved.

Genetic and Molecular Regulation of Biosynthetic Gene Expression

The production of specialized metabolites like this compound is tightly regulated at the genetic level to ensure that they are synthesized in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues. The expression of the genes encoding the biosynthetic enzymes, namely the terpene synthase and the cytochrome P450, is controlled by a complex network of regulatory elements.

Transcription factors are key players in this regulatory network. These are proteins that bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. Various families of transcription factors, such as WRKY, bHLH, and MYB, have been implicated in the regulation of terpenoid biosynthesis in plants. It is highly probable that the expression of the isocaryophyllene synthase and the specific cytochrome P450 involved in this compound biosynthesis is under the control of such transcription factors.

Furthermore, the expression of these genes can be induced by external stimuli such as herbivory, pathogen attack, or abiotic stress, as sesquiterpenoids often play a role in plant defense. Hormonal signaling pathways, involving jasmonic acid, salicylic (B10762653) acid, and ethylene, are also known to be integrated into the regulation of terpenoid biosynthesis. While specific regulatory mechanisms for this compound are yet to be discovered, the general principles of sesquiterpenoid gene regulation provide a solid foundation for future research in this area.

Application of Omics Technologies for Pathway Discovery and Metabolic Profiling

The advent of high-throughput "omics" technologies has revolutionized the discovery and characterization of biosynthetic pathways for natural products. These approaches, including metabolomics and transcriptomics, offer a system-wide view of the molecular landscape of an organism.

Metabolomics: This technology focuses on the comprehensive analysis of all metabolites within a biological sample. Using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), metabolomic studies can be used to detect and quantify this compound in various source organisms. By comparing the metabolite profiles of different tissues, developmental stages, or plants subjected to different treatments, it is possible to identify conditions under which this compound is produced, providing clues about its physiological role.

Transcriptomics: This approach involves the large-scale analysis of all RNA transcripts in a cell or tissue, providing a snapshot of the genes that are actively being expressed. By correlating the expression profiles of candidate genes (such as terpene synthases and cytochromes P450) with the accumulation of this compound as determined by metabolomics, researchers can identify the specific genes involved in its biosynthesis. This integrated approach, often referred to as "metabolite-transcript correlation analysis," is a powerful tool for gene discovery in the field of natural products.

Although no specific omics studies have been published that focus solely on the elucidation of the this compound biosynthetic pathway, the application of these technologies to plants or microorganisms known to produce this compound would be a highly effective strategy for identifying the relevant genes and understanding their regulation.

Biological Activity Investigations and Mechanistic Studies of 14 Hydroxyisocaryophyllene

In Vitro Cellular and Molecular Target Identification

Detailed in vitro studies to identify the specific cellular and molecular targets of 14-hydroxyisocaryophyllene (B579915) have not been extensively reported in publicly accessible scientific literature.

Receptor Binding and Enzyme Modulation Studies

There is currently a lack of specific data from receptor binding assays or enzyme modulation studies for this compound. For its well-studied precursor, β-caryophyllene, research has demonstrated selective agonist activity at the cannabinoid receptor type 2 (CB2), which is primarily expressed on immune cells. mdpi.comresearchgate.netfrontiersin.org This interaction is a key mechanism for the anti-inflammatory and immunomodulatory effects of β-caryophyllene. mdpi.comeurekaselect.commdpi.com However, it remains to be experimentally determined whether the addition of a hydroxyl group in this compound alters its affinity or activity at the CB2 receptor or other potential molecular targets.

Interrogation of Intracellular Signal Transduction Pathways

Specific investigations into the effects of this compound on intracellular signal transduction pathways are not available in the current body of scientific literature. For comparison, studies on β-caryophyllene have shown that its binding to the CB2 receptor can modulate several downstream signaling cascades. researchgate.netnih.gov These include the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of the inflammatory response. mdpi.comnih.gov The activation of the NF-κB pathway leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting this pathway, β-caryophyllene can exert its anti-inflammatory effects. Whether this compound interacts with this or other signaling pathways is a subject for future research.

Mechanistic Exploration of Cellular Responses

Direct mechanistic explorations of the cellular responses to this compound are largely absent from scientific publications. The following sections reflect the general mechanisms associated with closely related sesquiterpenes, highlighting areas where future research on this compound is warranted.

Elucidation of Anti-inflammatory Mechanisms at the Cellular Level

Specific studies elucidating the anti-inflammatory mechanisms of this compound at the cellular level have not been identified. The anti-inflammatory properties of the related compound, β-caryophyllene, are well-documented and are largely attributed to its ability to activate CB2 receptors, leading to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.comnih.gov Future studies are needed to determine if this compound possesses similar anti-inflammatory properties and if it acts through a similar CB2 receptor-dependent mechanism.

Investigations into Modulatory Effects on Immune Cell Activation and Function

There is no direct evidence from in vitro studies on the modulatory effects of this compound on the activation and function of immune cells such as lymphocytes, macrophages, and neutrophils. As a selective agonist of the CB2 receptor, which is highly expressed in immune cells, β-caryophyllene has been shown to modulate immune responses. mdpi.comresearchgate.netfrontiersin.org The activation of CB2 receptors can influence immune cell proliferation, differentiation, and cytokine production, suggesting a potential role for caryophyllene-related compounds in immunomodulation. However, without specific experimental data, the effect of this compound on immune cells remains unknown.

Analysis of Antimicrobial Action Mechanisms Against Pathogenic Microorganisms (e.g., Antibacterial, Antifungal Activity in in vitro models)

While direct studies on the antimicrobial action mechanisms of this compound are scarce, research on essential oils containing hydroxylated sesquiterpenes provides some insight into potential activities. For instance, the essential oil of Piper barbatum, which contains various hydroxylated sesquiterpenes, has demonstrated antimicrobial activity. researchgate.net The proposed mechanism for the antimicrobial action of sesquiterpenes, including β-caryophyllene, often involves the disruption of the microbial cell membrane. researchgate.netmdpi.com The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately cell death. researchgate.net

The table below summarizes the minimum inhibitory concentrations (MICs) for β-caryophyllene against various pathogens, as a reference for the potential activity of its derivatives.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive bacteria | 3 µM |

| Escherichia coli | Gram-negative bacteria | > 14 µM |

| Candida albicans | Fungus | Not specified |

Data for β-caryophyllene. mdpi.com Specific data for this compound is not available.

Further research is required to determine if this compound exhibits similar antimicrobial properties and to elucidate its specific mechanism of action against various pathogenic microorganisms.

Exploration of Cytotoxicity and Antiproliferative Mechanisms in Cancer Cell Lines

No research data was found regarding the cytotoxic and antiproliferative mechanisms of this compound in cancer cell lines.

Neuropharmacological Action Mechanisms (e.g., Nrf2 pathway modulation)

There is no available scientific literature detailing the neuropharmacological action mechanisms of this compound, including any potential modulation of the Nrf2 pathway.

In Vivo Model Systems for Mechanistic Elucidation

Specific in vivo studies using animal models to elucidate the mechanisms of action for this compound have not been reported in the searched scientific literature.

No studies were identified that utilized animal models to investigate the role of this compound in disease pathogenesis.

There is no available data from histopathological or molecular biomarker analyses in animal tissues following treatment with this compound.

Synthetic Strategies and Chemical Modifications of 14 Hydroxyisocaryophyllene

Total Synthesis Approaches to 14-Hydroxyisocaryophyllene (B579915)

While a documented total synthesis of this compound is not readily found in publicly available literature, a theoretical approach can be constructed based on established synthetic strategies for other complex natural products.

A plausible retrosynthetic analysis of this compound would commence with the disconnection of the exocyclic methylene (B1212753) group and the hydroxyl group at C-14, leading to simpler, more accessible precursors. The core bicyclic system, a hallmark of the caryophyllene (B1175711) family, would be a primary target for disconnection.

Key Disconnections and Potential Intermediates:

Disconnection of the C4-C5 bond: This could lead to a macrocyclic precursor, which could then be cyclized to form the bicyclo[7.2.0]undecane core. This strategy is common in the synthesis of other 14-membered ring-containing natural products.

Intramolecular [2+2] cycloaddition: A suitably functionalized acyclic precursor could undergo a photochemical cycloaddition to construct the cyclobutane (B1203170) ring.

Ring-closing metathesis (RCM): An acyclic diene precursor could be cyclized using a Grubbs or Schrock catalyst to form a macrocyclic intermediate, which would then be further manipulated to yield the final bicyclic structure.

Table 1: Potential Key Synthetic Intermediates in the Total Synthesis of this compound

| Intermediate Type | Key Structural Features | Potential Synthetic Utility |

| Macrocyclic Ketone | A 14-membered ring with a ketone functionality. | Precursor for intramolecular aldol (B89426) or Michael additions to form the bicyclic core. |

| Acyclic Diene | A linear precursor with terminal double bonds. | Substrate for ring-closing metathesis to form a macrocyclic intermediate. |

| Functionalized Cyclobutane | A cyclobutane ring with appropriate stereochemistry and functional groups. | A key building block for the bicyclic system. |

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and enantioselective synthetic methods to ensure the desired stereoisomer is obtained.

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, such as a terpene or a carbohydrate, can provide a head start in controlling the stereochemistry of the final product.

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium, palladium) or organocatalysts, can introduce chirality at specific steps of the synthesis with high enantioselectivity. researchgate.net

Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions.

Semisynthetic Derivatization and Analog Design

Semisynthesis, starting from the natural product itself, offers a more direct route to a diverse range of analogues for biological evaluation.

The functional groups present in this compound, namely the hydroxyl group and the double bonds, are amenable to a variety of chemical transformations.

Acetylation: The hydroxyl group at C-14 can be readily acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield 14-acetoxyisocaryophyllene. This modification can alter the polarity and bioavailability of the molecule.

Epoxidation: The double bonds in the isocaryophyllene (B31545) scaffold can be selectively epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org The stereochemistry of the resulting epoxide would be influenced by the steric environment around the double bond.

Oxidation: The secondary alcohol at C-14 can be oxidized to a ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to produce 14-oxoisocaryophyllene.

Table 2: Examples of Semisynthetic Derivatives of this compound

| Derivative | Transformation | Reagents | Potential Impact on Properties |

| 14-Acetoxyisocaryophyllene | Acetylation | Acetic anhydride, pyridine | Increased lipophilicity, altered binding affinity. |

| This compound epoxide | Epoxidation | m-CPBA | Introduction of a reactive epoxide ring for further functionalization. |

| 14-Oxoisocaryophyllene | Oxidation | PCC, DCM | Change in electronic properties and hydrogen bonding capacity. |

The systematic modification of the this compound structure and the subsequent evaluation of the biological activity of the resulting analogues are crucial for identifying the key structural features responsible for its therapeutic effects. nih.gov SAR studies can provide valuable insights into the pharmacophore of the molecule and guide the design of more potent and selective compounds. nih.gov

Key areas for SAR exploration include:

The importance of the hydroxyl group at C-14 for biological activity.

The role of the double bonds in receptor binding.

The effect of stereochemistry on biological activity.

Based on the insights gained from SAR studies, novel analogues of this compound can be designed and synthesized with the aim of improving its pharmacological profile. nih.gov

Examples of potential novel analogues include:

Ethers and Esters: Derivatization of the C-14 hydroxyl group to form a variety of ethers and esters can modulate the compound's pharmacokinetic properties.

Ring-Modified Analogues: Modification of the bicyclic core, for instance, through ring expansion or contraction, could lead to compounds with novel biological activities.

Heterocyclic Analogues: The introduction of nitrogen or other heteroatoms into the isocaryophyllene scaffold could result in analogues with improved water solubility and altered receptor binding profiles.

Analytical Method Development for Quantification and Profiling of 14 Hydroxyisocaryophyllene

Development of Chromatographic Methods for Quantitative Analysis (e.g., GC-MS, HPLC)

The quantitative analysis of 14-Hydroxyisocaryophyllene (B579915), a sesquiterpenoid, relies heavily on chromatographic techniques that offer high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed for its separation and quantification. ethz.ch

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound. nih.gov The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. labx.com Following separation, mass spectrometry provides definitive identification based on the compound's unique mass spectrum, or "fingerprint," and allows for accurate quantification. labx.com

Key aspects of GC-MS method development include:

Column Selection: A non-polar capillary column, such as an HP-5MSI (30 m × 0.25 mm, 0.25 μm film thickness), is typically used for the separation of terpenes. mdpi.com

Temperature Programming: A programmed temperature gradient is essential to ensure the effective separation of a wide range of volatile compounds. A typical program might start at 60°C and increase to 240°C at a rate of 3°C/min. mdpi.com

Injection Technique: A splitless or split flow inlet is crucial for analyzing both trace and high-concentration samples without compromising system performance. labx.com For samples that are not easily dissolved, headspace sampling techniques can be advantageous. labx.com However, care must be taken to avoid thermal degradation of terpenes at high temperatures, with direct injection or cool on-column techniques offering a more accurate analysis in such cases. terpenebeltfarms.com

Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard method, as the resulting mass spectra are highly reproducible and can be compared against extensive libraries for identification. mdpi.com A single quadrupole mass spectrometer is generally sufficient for the analysis of terpenes. labx.com

High-Performance Liquid Chromatography (HPLC):

While GC is often preferred for volatile terpenes, HPLC offers a powerful alternative, particularly for less volatile or thermally labile compounds, and it eliminates the need for derivatization. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used. scispace.com

Key aspects of HPLC method development include:

Column and Mobile Phase: A C18 column is a common choice for the stationary phase in RP-HPLC. nih.govscispace.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation. scispace.com

Detection: When coupled with mass spectrometry, HPLC can provide high selectivity and sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for terpenes as it is compatible with liquid chromatography and effectively ionizes these compounds, predominantly producing [M+H]+ adducts. ethz.chnih.gov Detection can be performed in multiple reaction monitoring (MRM) mode, which allows for the simultaneous quantification of co-eluting analytes by monitoring specific mass transitions. nih.gov

Table 1: Comparison of Typical Chromatographic Methods for this compound Analysis

| Parameter | GC-MS | HPLC-MS |

| Principle | Separation based on volatility/boiling point. | Separation based on polarity. scispace.com |

| Typical Column | Non-polar capillary (e.g., HP-5MSI). mdpi.com | Non-polar stationary phase (e.g., C18). nih.gov |

| Mobile Phase | Inert carrier gas (e.g., Helium). labx.commdpi.com | Aqueous/organic solvent mixture (e.g., Acetonitrile/Water). scispace.com |

| Analytes | Ideal for volatile and thermally stable compounds. nih.gov | Suitable for a wider range of polarities and thermally labile compounds. nih.gov |

| Ionization Source | Electron Ionization (EI). mdpi.com | Atmospheric Pressure Chemical Ionization (APCI). ethz.chnih.gov |

| Advantages | High separation efficiency, extensive spectral libraries. nih.gov | No derivatization required, suitable for less volatile compounds. nih.gov |

Advanced Spectrometric Techniques for Trace Analysis in Complex Samples

Detecting and quantifying this compound at trace levels, especially within complex biological or environmental matrices, requires advanced spectrometric techniques that offer superior sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS):

Coupling mass spectrometry with chromatographic separation (either GC or LC) in a tandem configuration (MS/MS) significantly enhances analytical capabilities. nih.gov This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation, and the subsequent detection of specific product ions. This process, particularly when operated in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and matrix interference, allowing for highly selective and sensitive quantification of the target analyte even when it co-elutes with other compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS):

High-Resolution Mass Spectrometry, using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is invaluable for confirming the elemental composition of this compound and distinguishing it from isobaric interferences (other compounds with the same nominal mass but different elemental formulas). The high resolving power of these instruments helps to separate analyte signals from matrix interferences, improving detection limits and confidence in identification, which is crucial for trace analysis in complex samples.

Optimization of Sample Preparation Protocols and Matrix Effect Mitigation

The accuracy of quantitative analysis is highly dependent on the sample preparation protocol, which aims to isolate this compound from the sample matrix. Most terpenes are found within complex mixtures, making efficient extraction and cleanup essential.

Sample Preparation Techniques:

Several techniques can be employed to extract sesquiterpenes from various matrices.

Solid-Liquid Extraction (SLE): This traditional method involves extracting the analyte from a solid sample using a liquid solvent.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases.

Solid-Phase Microextraction (SPME): A modern, solvent-free method that uses a coated fiber to adsorb and concentrate volatile and semi-volatile compounds from a sample's headspace or liquid phase. It is efficient and reduces sample handling.

Simultaneous Distillation-Extraction (SDE): This method integrates distillation and extraction to efficiently isolate volatile terpenes.

Matrix Effect Mitigation:

The "matrix effect" is a common challenge in mass spectrometry-based analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. chromatographyonline.com This can significantly impact the accuracy and precision of quantification. chromatographyonline.com Several strategies are used to overcome this issue.

Table 2: Strategies for Mitigating Matrix Effects

| Strategy | Description | Advantages | Considerations |

| Sample Dilution | The sample extract is diluted to reduce the concentration of interfering matrix components. nih.govdrawellanalytical.com | Simple and can be effective if the analyte concentration is high enough. nih.gov | May compromise the sensitivity of the method if the analyte is at trace levels. nih.gov |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical or very similar to the sample matrix. drawellanalytical.comyoutube.com | Compensates for matrix effects by ensuring standards and samples are affected similarly. youtube.com | Requires a representative blank matrix, which may not always be available. nih.gov |

| Internal Standards | A known amount of a compound (ideally a stable isotopically labeled version of the analyte) is added to all samples, standards, and blanks. drawellanalytical.comyoutube.com | Highly effective at correcting for both matrix effects and variations in sample preparation and instrument response. chromatographyonline.com | The availability of suitable and pure labeled standards can be limited and costly. nih.gov |

| Standard Addition | Known quantities of the analyte are added directly to aliquots of the sample. drawellanalytical.com | Corrects for matrix effects specific to each sample by creating the calibration curve within the sample itself. youtube.com | Time-consuming and requires more sample material. drawellanalytical.com |

| Optimized Sample Cleanup | Employing more rigorous extraction and cleanup steps (e.g., Solid-Phase Extraction - SPE) to remove interfering matrix components. sciex.com | Can directly remove the source of the matrix effect, leading to a cleaner sample. sciex.com | May increase sample preparation time and risk analyte loss. drawellanalytical.com |

Method Validation for Accuracy, Precision, and Robustness

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. lcms.cz For the quantification of this compound, validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). lcms.czfda.gov The goal is to ensure the method is accurate, precise, and robust. lcms.cz

The validation process assesses several key performance characteristics:

Specificity/Selectivity: This demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com In chromatography, this is often confirmed by ensuring peaks are pure and well-resolved. scispace.com

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery. nih.govfda.gov

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval of time. fda.gov

Intermediate Precision: The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment. fda.gov

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). lcms.cz It provides an indication of the method's reliability during normal usage. fda.gov

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Definition | Typical Acceptance Criteria |

| Accuracy | Closeness of the measured value to the true value. fda.gov | Recovery of 80-120% is often acceptable. nih.gov |

| Precision | Degree of scatter between a series of measurements. fda.gov | Relative Standard Deviation (RSD) ≤ 15%. |

| Specificity | Ability to assess the analyte in the presence of other components. scispace.com | No interference at the retention time of the analyte. |

| Linearity | Proportionality of the measured value to the concentration. fda.gov | Correlation coefficient (r²) ≥ 0.99. |

| Range | The concentration interval where the method is precise, accurate, and linear. fda.gov | Defined by the linearity study. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with accuracy and precision. fda.gov | Signal-to-Noise ratio of 10:1. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. fda.gov | System suitability parameters remain within defined limits. |

Ecological Roles and Chemodiversity of 14 Hydroxyisocaryophyllene

Role of 14-Hydroxyisocaryophyllene (B579915) in Plant-Herbivore Interactions and Defense Mechanisms

While direct empirical evidence detailing the specific role of this compound in plant-herbivore interactions and defense mechanisms is not extensively documented in publicly available research, its classification as a sesquiterpenoid alcohol allows for informed inferences based on the well-established functions of this class of compounds in chemical ecology. Sesquiterpenoids are a diverse group of secondary metabolites that are widely recognized for their roles in mediating interactions between plants and their environment, particularly in defense against herbivores and pathogens.

Plants produce a vast arsenal (B13267) of chemical compounds to deter feeding by insects and other herbivores. These defenses can be either constitutive, meaning they are always present in the plant's tissues, or induced, where their production is triggered by herbivore damage. Isocaryophyllene (B31545) and its derivatives, belonging to the broader class of caryophyllane sesquiterpenes, are known to be involved in such defensive strategies. For instance, the parent compound, β-caryophyllene, has demonstrated antifeedant and insecticidal properties against a variety of insect pests. The introduction of a hydroxyl group to the isocaryophyllene skeleton to form this compound likely modifies its polarity and reactivity, which could, in turn, influence its biological activity.

The potential defensive mechanisms of this compound could include:

Antifeedant Activity: The compound may act as a feeding deterrent, reducing the amount of plant tissue consumed by herbivores. This can be due to an unpleasant taste or a post-ingestive malaise effect.

Toxicity: It might exhibit direct toxic effects on herbivores, interfering with their metabolic processes, growth, and development.

Attraction of Natural Enemies: Volatile sesquiterpenoids can be released upon herbivore damage and act as signals to attract predators and parasitoids of the attacking herbivores, an indirect defense mechanism.

Given that many hydroxylated sesquiterpenoids exhibit significant biological activities, it is plausible that this compound plays a role in the defensive chemistry of the plants that produce it. However, dedicated studies are required to elucidate its specific functions in plant-herbivore interactions.

Interspecies Variation in this compound Production and Chemical Profiling

The production and accumulation of this compound vary among different plant species, reflecting the chemodiversity of plant secondary metabolism. Analysis of essential oils and plant extracts has identified this compound in several, often unrelated, plant families. This sporadic distribution suggests independent evolution of the biosynthetic pathways leading to its formation.

One of the most notable sources of this compound is the genus Betula (birch). Studies on the chemical composition of vegetative bud extracts of White Birch (Betula pendula) have identified the presence of this compound coumarates. Furthermore, research on the essential oils from the buds of five different Betula species has confirmed the presence of 14-hydroxy-β-caryophyllene as a major constituent, with this compound also being detected.

Another documented source is Syzygium caryophyllatum, where (Z)-14-hydroxyisocaryophyllene has been identified in the leaf essential oil. The chemical profile of a plant's essential oil can be influenced by genetic factors, geographical location, climate, and the developmental stage of the plant, leading to variations in the concentration of specific compounds like this compound.

Below is an interactive data table summarizing the known occurrences of this compound in different plant species based on available research.

| Plant Species | Plant Part | Compound Form |

| Betula pendula (White Birch) | Vegetative Buds | This compound coumarates |

| Betula species | Buds | This compound |

| Syzygium caryophyllatum | Leaf | (Z)-14-hydroxyisocaryophyllene |

This table is based on available scientific literature and may not be exhaustive.

Chemodiversity of Isocaryophyllene-Type Sesquiterpenoids within Natural Sources

This compound is part of a larger family of isocaryophyllene-type and caryophyllane sesquiterpenoids, which exhibit significant structural diversity across the plant kingdom. This chemodiversity arises from variations in the cyclization of the precursor molecule, farnesyl pyrophosphate, and subsequent enzymatic modifications such as oxidation, reduction, and esterification.

The isocaryophyllene skeleton is characterized by a bicyclo[7.2.0]undecane ring system. The parent hydrocarbon, isocaryophyllene (also known as (Z)-β-caryophyllene), is often found alongside its more common isomer, β-caryophyllene. From these basic structures, a wide array of derivatives is biosynthesized by plants.

Key examples of isocaryophyllene-type sesquiterpenoids found in nature include:

Isocaryophyllene: The fundamental bicyclic sesquiterpene hydrocarbon.

β-Caryophyllene: An isomer of isocaryophyllene, widespread in essential oils and known for its anti-inflammatory and analgesic properties.

Caryophyllene (B1175711) oxide: An oxygenated derivative of β-caryophyllene, often formed through autoxidation but also produced enzymatically in plants. It is known for its antifungal and insecticidal activities.

14-Acetoxyisocaryophyllene: An acetylated derivative of this compound, which has also been identified in Betula species.

6-Hydroxyisocaryophyllene: Another hydroxylated derivative, indicating that oxidation of the isocaryophyllene skeleton can occur at different positions.

The following interactive data table provides an overview of the chemodiversity of selected isocaryophyllene-type sesquiterpenoids and their natural sources.

| Compound Name | Chemical Class | Notable Natural Sources |

| Isocaryophyllene | Sesquiterpene Hydrocarbon | Clove, Hops, Rosemary |

| β-Caryophyllene | Sesquiterpene Hydrocarbon | Black Pepper, Cannabis, Oregano |

| Caryophyllene oxide | Oxygenated Sesquiterpene | Melissa, Eucalyptus |

| 14-Acetoxyisocaryophyllene | Sesquiterpenoid Ester | Betula species |

| 6-Hydroxyisocaryophyllene | Sesquiterpenoid Alcohol | Betula pendula |

This table highlights the structural diversity and varied occurrence of isocaryophyllene-type sesquiterpenoids in the plant kingdom.

Future Research Directions and Emerging Methodologies

Integration of Advanced Analytical Platforms for Comprehensive Profiling

A foundational step in understanding any natural product is the complete characterization of its presence in complex biological matrices. Future research should prioritize the use of advanced analytical platforms for the comprehensive profiling of 14-Hydroxyisocaryophyllene (B579915). Techniques such as high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in the precise identification and quantification of sesquiterpenes. The integration of these platforms with sophisticated data analysis tools can facilitate the creation of detailed metabolic profiles of plants and other organisms that produce this compound. This will not only aid in identifying rich natural sources of the compound but also in understanding its biosynthetic and metabolic fate within the organism. Furthermore, advanced analytical techniques are crucial for the structural elucidation of novel, related compounds, expanding our knowledge of the chemical diversity within this class of molecules.

Application of Computational Chemistry and Molecular Modeling in Mechanistic Studies

The precise mechanisms by which this compound may exert biological effects are currently unknown. Computational chemistry and molecular modeling offer powerful in silico tools to predict and elucidate these mechanisms. Molecular docking studies, for instance, can be employed to identify potential protein targets for this compound, providing insights into its pharmacological potential. Such computational approaches can help to narrow down the vast array of possible cellular interactions, guiding more focused and efficient in vitro and in vivo experimental studies. By simulating the interactions between this compound and biological macromolecules, researchers can develop hypotheses about its structure-activity relationships and potential therapeutic applications.

Potential for Biomimetic Synthesis and Biocatalytic Production

The sustainable and efficient production of this compound is a critical consideration for its future study and potential application. Biomimetic synthesis, which mimics the natural biosynthetic pathways of a compound, presents an elegant and often more efficient alternative to traditional chemical synthesis. By understanding the enzymatic processes involved in the formation of the caryophyllane skeleton and its subsequent hydroxylation, researchers can design synthetic routes that are both stereoselective and high-yielding.

Furthermore, the field of biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations, holds immense promise for the production of this compound. Metabolic engineering of microorganisms such as Escherichia coli or yeast to express the necessary biosynthetic enzymes could enable the scalable and sustainable production of this compound from simple feedstocks. rsc.org This approach not only reduces the reliance on potentially scarce natural sources but also opens up avenues for producing novel derivatives of this compound with enhanced biological activities.

Exploration of Uncharted Biological Activities and Novel Therapeutic Targets

The biological activity of this compound is a vast and largely unexplored territory. While its structural relative, β-caryophyllene, is known to possess anti-inflammatory, analgesic, and antimicrobial properties, it remains to be seen if this compound shares these activities or possesses a unique pharmacological profile. Future research should involve comprehensive screening of this compound against a wide range of biological targets.

High-throughput screening (HTS) can be utilized to rapidly assess its activity against various cell lines and enzyme assays. This could uncover potential applications in areas such as oncology, immunology, and infectious diseases. The identification of novel therapeutic targets for this compound could pave the way for the development of new drugs with unique mechanisms of action.

Strategies for Sustainable Production and Resource Management of this compound

As with any natural product of potential interest, the development of sustainable production and resource management strategies is paramount. Over-harvesting of plant species that produce this compound could lead to ecological damage and a loss of biodiversity. Therefore, research into alternative and sustainable sources is crucial.

In addition to the biocatalytic production methods mentioned earlier, another promising avenue is the cultivation of high-yielding plant varieties through selective breeding or genetic modification. Furthermore, developing efficient and environmentally friendly extraction and purification methods will be essential to minimize the environmental impact of producing this compound. A comprehensive approach that integrates ecological considerations with chemical and biotechnological innovations will be necessary to ensure the long-term viability of research and development related to this intriguing natural compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.